2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide
Overview
Description
2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, an ethyl group, and a thioxoimidazolidinone ring, making it a subject of interest for researchers.
Scientific Research Applications
2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone ring and the subsequent attachment of the chlorobenzyl and ethoxyphenyl groups. Common reagents used in these reactions include chlorobenzyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-methoxyphenyl)acetamide
- 2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-propoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide may exhibit unique properties due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-25-21(28)19(26(22(25)30)14-15-8-5-6-11-18(15)23)13-20(27)24-16-9-7-10-17(12-16)29-4-2/h5-12,19H,3-4,13-14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFFZOCFQFYODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=CC=C2Cl)CC(=O)NC3=CC(=CC=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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